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Cat. No.: B15556392 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AF647-NHS ester is a bright, far-red fluorescent dye commonly utilized for labeling proteins,

antibodies, and other amine-containing molecules for visualization in cellular imaging and flow

cytometry.[1][2] Its succinimidyl ester (NHS ester) functional group readily reacts with primary

amines on biomolecules to form stable covalent bonds.[3][4] This dye is particularly well-suited

for immunofluorescence (IF) microscopy due to its high water solubility, pH insensitivity over a

broad range (pH 4-10), and exceptional photostability, which allows for robust and reproducible

staining.[2][5] The far-red emission of AF647 minimizes autofluorescence from cellular

components, leading to a high signal-to-noise ratio in imaging experiments.

Properties of AF647-NHS Ester
A summary of the key properties of AF647-NHS ester is presented in the table below. These

characteristics make it an excellent choice for sensitive and high-resolution

immunofluorescence applications.
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Property Value Reference

Excitation Maximum ~651-655 nm [2][5]

Emission Maximum ~672-680 nm [2][5]

Molar Extinction Coefficient ~191,800 L·mol⁻¹·cm⁻¹ [2]

Quantum Yield ~0.15 [2]

Recommended Laser Lines 633 nm [2][6]

Reactive Group
N-Hydroxysuccinimide (NHS)

Ester
[3][4]

Reactivity Primary Amines [2][3]

Solubility Good in water, DMSO [1]

Experimental Protocols
Antibody Labeling with AF647-NHS Ester
This protocol provides a general guideline for conjugating AF647-NHS ester to an antibody,

such as Immunoglobulin G (IgG). It is crucial to use an antibody solution free of amine-

containing buffers (e.g., Tris) and stabilizing proteins like bovine serum albumin (BSA) or

gelatin, as these will compete for reaction with the NHS ester.[7]

Materials:

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

AF647-NHS ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

Purification column (e.g., Sephadex G-25)

Microcentrifuge tubes
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Procedure:

Prepare the Antibody:

Dissolve or dialyze the antibody into the reaction buffer at a concentration of 2-10 mg/mL.

[8]

Prepare the Dye Solution:

Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration

of 10 mg/mL.[7] This solution should be used immediately.

Conjugation Reaction:

The optimal molar ratio of dye to antibody for labeling can vary. A good starting point is a

10:1 to 20:1 molar ratio.[7]

Add the calculated volume of the AF647-NHS ester stock solution to the antibody solution

while gently vortexing.

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]

Purification of the Labeled Antibody:

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column (e.g., Sephadex G-25).

Equilibrate the column with an appropriate storage buffer (e.g., PBS).

Apply the reaction mixture to the column and collect the fractions containing the labeled

antibody. The labeled antibody will be visible as a colored band that elutes first.

Storage:
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Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term

storage, protected from light.[4] To avoid repeated freeze-thaw cycles, it is advisable to

store the antibody in small aliquots.[4]

Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using an AF647-labeled antibody to stain cultured cells.

Materials:

Cultured cells on coverslips or in imaging plates

Phosphate-Buffered Saline (PBS)

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[9]

AF647-labeled primary or secondary antibody

Nuclear counterstain (e.g., DAPI)

Mounting Medium

Procedure:

Cell Preparation:

Wash the cells twice with PBS.

Fixation:

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):
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If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for

10 minutes at room temperature.

Wash the cells three times with PBS.

Blocking:

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60

minutes at room temperature.[9]

Antibody Incubation:

Dilute the AF647-labeled antibody to the desired concentration in Blocking Buffer.

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C, protected from light.

Wash the cells three times with PBS for 5 minutes each.

Counterstaining (Optional):

Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

Wash the cells twice with PBS.

Mounting:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Imaging:

Image the stained cells using a fluorescence microscope equipped with appropriate filters

for AF647 (Excitation/Emission: ~650/670 nm).

Visualizations
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Caption: Workflow for labeling an antibody with AF647-NHS ester.
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Caption: A typical indirect immunofluorescence staining workflow.
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Problem Possible Cause Suggested Solution

Weak or No Signal
Low concentration of the target

protein.

Use a positive control to

ensure the protein is present.

Consider signal amplification

methods.[9]

Suboptimal antibody

concentration.

Perform a titration to determine

the optimal concentration of

the primary and/or secondary

antibody.[10][11]

Inefficient labeling of the

antibody.

Verify the labeling efficiency.

Ensure that the antibody was

in an amine-free buffer during

conjugation.

Photobleaching.

Use an anti-fade mounting

medium. Minimize exposure of

the sample to the excitation

light.

Incorrect filter set on the

microscope.

Ensure the microscope's filter

sets are appropriate for the

excitation and emission

spectra of AF647.

High Background Non-specific antibody binding.

Increase the blocking time or

try a different blocking agent

(e.g., serum from the same

species as the secondary

antibody).[9][10]

Antibody concentration is too

high.

Reduce the concentration of

the primary and/or secondary

antibody.[10][11]

Insufficient washing.

Increase the number and/or

duration of the washing steps

between antibody incubations.

[9]
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Autofluorescence.

Use a mounting medium with

an anti-fade reagent. If

possible, perform spectral

unmixing.

Non-specific Staining
Cross-reactivity of the

secondary antibody.

Run a control with only the

secondary antibody to check

for non-specific binding.[10]

The primary antibody is not

specific.

Validate the primary antibody

using a positive and negative

control (e.g.,

knockout/knockdown cells).

Fixation artifacts.
Try different fixation methods

or optimize the fixation time.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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